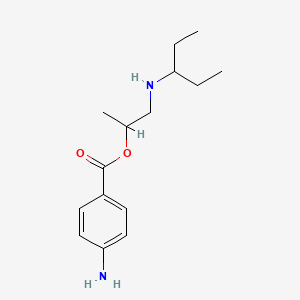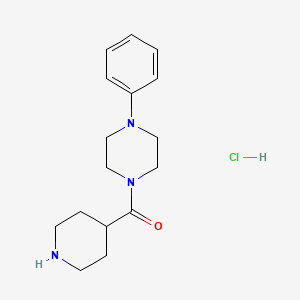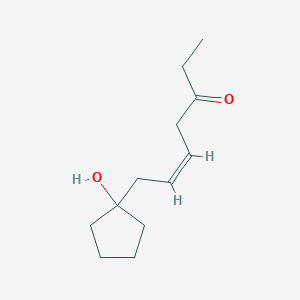
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its complex structure, which includes an alkyl group and various substituted and bicyclic saturated or unsaturated cyclic hydrocarbons . It is commonly used as a fragrance ingredient due to its powerful, diffusive, woody amber note with vetiver and smoky tobacco nuances .
Preparation Methods
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone is synthesized from the corresponding trimethylcyclododecatriene by acetylation with acetic anhydride in the presence of boron trifluoride etherate . This method is efficient and allows for the production of the compound on an industrial scale .
Chemical Reactions Analysis
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the alkyl groups, using reagents like halogens or nucleophiles.
Scientific Research Applications
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone has several scientific research applications:
Chemistry: It is used as a model compound in studies of cyclic ketones and their reactivity.
Biology: The compound’s fragrance properties make it useful in olfactory research.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of its fragrance and possible effects on mood and cognition.
Mechanism of Action
The mechanism of action of methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that leads to the perception of its characteristic woody amber scent . The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone is unique due to its specific structure and fragrance profile. Similar compounds include:
Methyl 2,6,10-trimethyl-2,5,9-cyclododecatrien-1-yl ketone: Shares a similar structure but may have different olfactory properties.
Cyclododecane derivatives: These compounds have similar cyclic structures but vary in their functional groups and fragrance characteristics.
Properties
CAS No. |
28371-99-5 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-(2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl)ethanone |
InChI |
InChI=1S/C17H26O/c1-13-7-5-8-14(2)11-12-17(16(4)18)15(3)10-6-9-13/h8-10,17H,5-7,11-12H2,1-4H3 |
InChI Key |
QWAUHUKNKGMBBD-UHFFFAOYSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C\C/C=C(\C(CC1)C(=O)C)/C)/C |
Canonical SMILES |
CC1=CCCC(=CCC=C(C(CC1)C(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


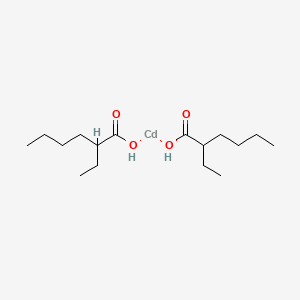

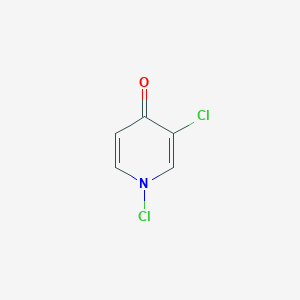
![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
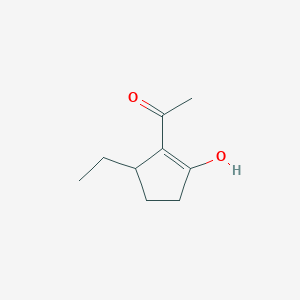
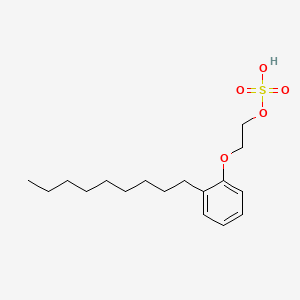
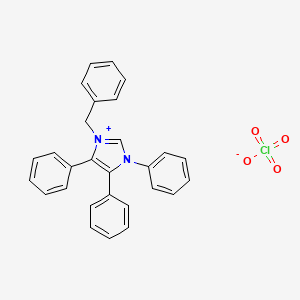
![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-propylpentoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13789580.png)
